4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide reveal their potential in drug development, specifically as CCR5 antagonists for preventing human HIV-1 infection. The structural analysis through techniques like NMR, MS, and IR supports their candidacy for further pharmaceutical exploration (Cheng De-ju, 2015).
Photodynamic Therapy Applications
Research into zinc(II) phthalocyanines substituted with benzenesulfonamide units demonstrates significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good solubility, favorable fluorescence, and high singlet oxygen production, essential properties for effective photosensitizers in cancer therapy (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2022).
Antimicrobial Activity
Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, characterized for their structural properties, have shown significant in vitro antibacterial and antifungal activities. This highlights the potential of these derivatives in developing new antimicrobial agents, contributing to the fight against resistant pathogenic strains (V. L. Ranganatha et al., 2018).
Anticancer Activity
The synthesis of novel indenopyridine derivatives has been explored for their anticancer activity. These derivatives, particularly compound 6d, exhibited higher potency against the MCF7 breast cancer cell line than Doxorubicin, a reference drug. This suggests a promising direction for developing new anticancer agents (M. Ghorab, M. Al-Said, 2012).
Catalytic Activity in Asymmetric Alkylation Reactions
Cinchonidinium salts, derived from cinchonidine and 4-(bromomethyl)benzenesulfonamides, have shown highly enantioselective catalytic activity in asymmetric benzylation reactions. This indicates their utility in synthesizing chiral compounds, which are valuable in pharmaceuticals and fine chemicals (S. Itsuno, S. Yamamoto, S. Takata, 2014).
properties
IUPAC Name |
4-bromo-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZSHNWGGPLTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.